(2,6-Dichlorophenylthio)Acetic Acid
Description
Contextualization within Modern Medicinal Chemistry and Drug Discovery Research
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a primary objective. The design and synthesis of new molecules with potential biological activity are central to this endeavor. Arylthioacetic acid derivatives, the class to which (2,6-Dichlorophenylthio)acetic acid belongs, are being explored for their potential as inhibitors of various enzymes. nih.gov For instance, research into novel arylthioacetic acid derivatives has identified them as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target in the development of herbicides. nih.gov This line of inquiry highlights the relevance of the arylthioacetic acid scaffold in designing molecules that can interact with specific biological targets. nih.gov
The broader family of acetic acid derivatives has a well-established history in drug development, with many compounds being investigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aidrugbank.com The process often involves rational drug design, where the structure of a lead compound is systematically modified to enhance its efficacy and selectivity. drugbank.com The exploration of compounds like this compound and its analogues fits within this paradigm, where specific structural motifs are evaluated for their contribution to biological activity. nih.govontosight.ai
Overview of the Chemical Entity’s Structural Relevance in Biological Systems
The structure of this compound, with its combination of a dichlorinated phenyl ring, a thioether linkage, and a carboxylic acid group, dictates its potential interactions within biological systems. The thioether bond and the carboxylic acid moiety are functional groups that can participate in various chemical reactions and biological interactions. smolecule.com
Significance of the 2,6-Dichlorophenylthio Moiety in Derivative Design
The 2,6-dichlorophenylthio moiety is a critical component that significantly influences the properties of molecules in which it is incorporated. The presence and positioning of the two chlorine atoms on the phenyl ring are of particular importance in derivative design.
The substitution pattern on the phenyl ring can have a profound impact on the biological activity of a compound. In the design of new molecules, chemists often explore different substitution patterns to optimize interactions with a biological target. The 2,6-dichloro substitution is a specific arrangement that has been utilized in the development of various biologically active compounds. For example, the potent antifungal agent, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, features this specific moiety. acs.orgscispace.com This suggests that the 2,6-dichlorophenylthio group can confer desirable pharmacological properties.
Furthermore, the concept of bioisosterism is central to medicinal chemistry, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce unwanted effects. scripps.eduresearchopenworld.com The 2,6-dichlorophenyl group can be considered a bioisosteric replacement for other substituted phenyl rings in the design of new derivatives. scripps.edu The lipophilicity and electronic effects imparted by the chlorine atoms can influence a molecule's ability to cross cell membranes and bind to its target. scripps.edu
Scope of Academic Inquiry Pertaining to the Compound and Related Chemical Entities
Academic research has explored the synthesis and potential applications of this compound and a variety of related chemical structures. The synthesis of arylthioacetic acids can be achieved through methods such as copper-catalyzed reactions of aryl iodides with thioglycolic acid. organic-chemistry.orgthieme-connect.com The choice of solvent in these reactions can selectively yield either arylthioacetic acids or diaryl disulfides, demonstrating the versatility of synthetic methodologies. organic-chemistry.orgthieme-connect.com
The academic inquiry extends to a wide range of derivatives where the arylthioacetic acid core is modified or incorporated into larger, more complex molecules. These include:
Herbicidal agents: As mentioned, arylthioacetic acids have been investigated as HPPD inhibitors. nih.gov
Antifungal agents: The 2,6-dichlorophenylthio group is present in potent antifungal compounds. acs.orgscispace.com
Heterocyclic compounds: Arylthioacetic acids serve as starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,3,4-oxa(thia)diazoles and triazoline-3-thiones. osi.lv
Potential therapeutic agents: Related structures have been explored for various biological activities, including antimicrobial and anticancer properties. ontosight.aismolecule.com For instance, arylsulfanyl pyrazolones, which can be synthesized from precursors like 2,6-dichlorobenzenethiol, have been investigated for their potential in treating conditions like amyotrophic lateral sclerosis. nih.gov
The broad scope of research indicates the recognized value of the arylthioacetic acid scaffold and the 2,6-dichlorophenylthio moiety as building blocks for creating new molecules with diverse chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRRSJGOOTQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dichlorophenylthio Acetic Acid and Analogous Structures
Established Synthetic Pathways for the Core (Dichlorophenylthio)Acetic Acid Framework
The fundamental structure of (2,6-dichlorophenylthio)acetic acid is assembled through key chemical reactions that form the C-S (carbon-sulfur) bond and introduce the acetic acid group.
Strategies for C-S Bond Formation in the Dichlorophenylthio Moiety
The creation of the C-S bond is a critical step in the synthesis of aryl thioethers. A common and effective method involves the reaction of a thiol with a suitable electrophile. In the context of this compound, this typically involves 2,6-dichlorothiophenol (B1293878) as the sulfur-containing nucleophile.
One established method for C-S bond formation is the copper-catalyzed coupling of thiophenols with aryl halides. While broadly applicable, this method often requires high temperatures and stoichiometric amounts of copper reagents. nih.gov More recent advancements have led to the development of more efficient catalytic systems. For instance, a regioselective method using a Cu/Cu₂O catalyst has been described for the formation of C-S bonds with 2-halobenzoic acids, which notably proceeds without the need for strong bases or other additives and tolerates a free carboxylic acid group. nih.gov This approach offers high yields, ranging from 81% to 99%. nih.gov
Furthermore, enzymatic pathways for C-S bond formation are being explored. Cytochrome P450 monooxygenases, for example, have been shown to catalyze intramolecular C-S bond formation in the biosynthesis of certain natural products. imb.com.cn This involves the generation of a sulfur radical from a thiol group, which then forms a covalent bond. imb.com.cn While not yet a standard laboratory procedure for this specific compound, it represents a promising area for future green chemistry applications. Water has also been identified as a promoter in some metal-free C-S bond formation reactions, facilitating the reaction through intermolecular hydrogen bonds. nih.gov
Introduction of the Acetic Acid Moiety into Thiols or Related Precursors
Once the dichlorophenylthio moiety is established, or concurrently, the acetic acid group is introduced. A straightforward and widely used method is the reaction of the corresponding thiophenol with an acetic acid derivative.
A typical procedure involves the reaction of 2,6-dichlorothiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. prepchem.com For example, 2,6-dichlorothiophenol can be reacted with a sodium methoxide (B1231860) solution in ethanol (B145695) to form the sodium thiophenolate, which then readily reacts with the haloacetic acid to yield this compound. prepchem.com
Another approach involves the use of thioacetic acid. rsc.orgresearchgate.netmdpi.com Thioacetic acid can be added to a suitable precursor, and the resulting thioacetate (B1230152) can then be hydrolyzed to yield the desired thiol. rsc.orgresearchgate.net While often used for the synthesis of thiols from vinyl precursors, this method can be adapted for the synthesis of arylthioacetic acids. researchgate.net
Synthesis of Derivatized Compounds Incorporating the 2,6-Dichlorophenylthio Motif
The core this compound structure can be further modified to create a library of related compounds for various research purposes.
Modifications and Functionalization at the Acetic Acid Carboxyl Group
The carboxylic acid group of this compound is a versatile handle for further chemical modifications. Standard derivatization techniques can be employed to enhance detection in analytical methods like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov Reagents such as 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA) can be used to form derivatives with significantly increased detection responses. nih.gov
For synthetic purposes, the carboxylic acid can be converted into a variety of other functional groups. For instance, it can be activated, often with a carbodiimide (B86325) like EDAC, and then reacted with amines to form amides. thermofisher.com It can also be converted to water-soluble activated esters using reagents like 4-sulfo-2,3,5,6-tetrafluorophenol (STP) or N-hydroxysulfosuccinimide (NHSS). thermofisher.com These activated esters can then be used to couple the this compound moiety to other molecules. thermofisher.com
Incorporation into Complex Heterocyclic Systems
The this compound framework can serve as a building block for the synthesis of more complex heterocyclic compounds. For example, derivatives of 2-[(2,6-dichloroanilino)phenyl]acetic acid, a structurally related compound, have been used as precursors to synthesize a variety of heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. ijrrr.comnih.gov These syntheses often proceed through the formation of an intermediate hydrazide, which is then cyclized with various reagents. ijrrr.com
One-pot synthesis methods have also been developed for the creation of heterocyclic derivatives. For instance, 2-amino-1,3,4-thiadiazoles can be synthesized in a one-pot reaction between a thiosemicarbazide (B42300) and a carboxylic acid using polyphosphate ester (PPE) as a condensing agent, avoiding the use of toxic reagents like POCl₃ or SOCl₂. mdpi.com
The following table summarizes some of the heterocyclic systems synthesized from related arylthioacetic acid precursors:
| Precursor | Reagents | Resulting Heterocycle | Reference |
| 2-[(2,6-dichloroanilino)phenyl]acetyl hydrazide | Isothiocyanate compounds | 1,3,4-Triazoles, 1,3,4-Thiadiazoles | ijrrr.com |
| 2-[(2,6-dichloroanilino)phenyl]acetyl hydrazide | p-Bromobenzoic acid, POCl₃ | 1,3,4-Oxadiazole | ijrrr.com |
| Thiosemicarbazide | Carboxylic acid, Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | mdpi.com |
Formation of Related Arylthioacetic Acid Derivatives for Comparative Studies
To understand the structure-activity relationships of this compound, a variety of related arylthioacetic acid derivatives are often synthesized for comparative studies. These studies may involve modifying the substitution pattern on the aromatic ring or changing the nature of the thioacetic acid side chain. researchgate.netacs.org
The synthesis of these analogs often follows similar synthetic strategies as outlined above. For example, different substituted thiophenols can be reacted with haloacetic acids to generate a range of arylthioacetic acids with varying electronic and steric properties. nih.gov These comparative studies are crucial for optimizing the properties of the lead compound for specific applications.
The following table provides examples of related arylthioacetic acid derivatives that have been synthesized for comparative purposes:
| Compound | Synthetic Precursors | Reference |
| 2-(Phenylthio)-5-nitrobenzoic acid | Thiophenol, 2-Chloro-5-nitrobenzoic acid | nih.gov |
| 2-(2,6-Dimethylphenylthio)benzoic acid | 2,6-Dimethylthiophenol, 2-Iodobenzoic acid | nih.gov |
Optimization of Reaction Conditions and Yields
The efficiency of a chemical synthesis is often determined by the careful optimization of various reaction parameters. For the synthesis of this compound and related compounds, key variables include the choice of solvent, base, temperature, and reaction time. The primary goal of optimization is to maximize the product yield while minimizing reaction time and the formation of byproducts.
Methodologies such as Design of Experiments (DoE) and Response Surface Methodology (RSM) are often employed to systematically investigate the effects of multiple variables. nih.govwhiterose.ac.uk For instance, in a typical synthesis involving the reaction of 2,6-dichlorothiophenol with ethyl bromoacetate (B1195939) followed by hydrolysis, factors can be systematically varied.
Research findings indicate that the choice of base and solvent system is crucial. A moderately strong base is required to deprotonate the thiophenol, forming a nucleophilic thiolate, but a base that is too strong can promote side reactions. The reaction temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to decomposition of the product or reactants. scielo.br The molar ratio of the reactants is also fine-tuned to ensure complete conversion of the limiting reagent. whiterose.ac.uk
The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing how varying conditions can impact the final yield. The data reflects common trends observed in similar nucleophilic substitution reactions.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 | 12 | 75 |
| 2 | NaH | THF | 25 | 6 | 82 |
| 3 | NaH | THF | 65 | 2 | 91 |
| 4 | K₂CO₃ | DMF | 80 | 4 | 88 |
| 5 | Et₃N | Acetonitrile | 82 | 8 | 65 |
This table is a representative example based on general principles of organic synthesis optimization.
As the data suggests, a combination of a strong base like Sodium Methoxide (NaOMe) in a suitable polar solvent like Methanol at an elevated temperature can lead to a significantly higher yield in a shorter reaction time. nih.govwhiterose.ac.uk
Advanced Techniques for Structural Elucidation of Synthesized Compounds
Following synthesis, the definitive confirmation of the chemical structure of this compound is paramount. This is achieved using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). unr.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. nih.gov
¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom and the carboxyl group would typically appear as a singlet. The aromatic protons on the dichlorophenyl ring would exhibit a characteristic splitting pattern (a triplet and a doublet) due to their coupling with each other. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet, often at a downfield chemical shift, and its position can be concentration-dependent. youtube.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov One would expect to see signals corresponding to the carboxyl carbon, the methylene carbon, and the distinct carbons of the dichlorophenyl ring. The carbons bonded to chlorine would show characteristic chemical shifts.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which allows for the determination of the molecular weight and formula. nih.gov For this compound (C₈H₆Cl₂O₂S), the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with prominent peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The following table summarizes the expected data from these analytical techniques for the structural confirmation of the target compound.
Table 2: Spectroscopic Data for the Structural Elucidation of this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Methylene Protons (-S-CH₂-COOH) | Singlet, ~3.8 ppm |
| Aromatic Protons | Multiplet (doublet and triplet), ~7.2-7.5 ppm | |
| Carboxylic Acid Proton (-COOH) | Broad Singlet, >10 ppm | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~170-175 ppm |
| Methylene Carbon (-CH₂-) | ~35-40 ppm | |
| Aromatic Carbons | ~128-140 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Isotope cluster for C₈H₆³⁵Cl₂O₂S at m/z 236, C₈H₆³⁵Cl³⁷ClO₂S at m/z 238, C₈H₆³⁷Cl₂O₂S at m/z 240 |
Note: The chemical shifts (ppm) are approximate and can vary based on the solvent and other experimental conditions.
The combination of these techniques provides unambiguous evidence for the structure of the synthesized this compound, ensuring the identity and purity of the compound. nih.gov
Structure Activity Relationship Sar Investigations of 2,6 Dichlorophenylthio Containing Acetic Acid Derivatives
Impact of the 2,6-Dichlorophenylthio Group on Biological Potency and Selectivity
The 2,6-dichlorophenylthio moiety is a critical determinant of the biological activity of these acetic acid derivatives. Its influence stems from the specific arrangement of the chlorine atoms and the nature of the thioether bond, which collectively dictate how the molecule interacts with its biological target.
The presence and position of chlorine atoms on the phenyl ring are paramount for the biological potency of these compounds. The two chlorine atoms at the 2 and 6 positions create a distinct electronic and steric profile that governs the molecule's interactions within the binding pocket of a target protein.
The substitution of chlorine atoms on the phenyl ring can significantly alter the electronic charge distribution within the molecule. mdpi.com This, in turn, affects the compound's ability to interact with its biological target. mdpi.com The size and lipophilicity of chlorine atoms are often ideal for binding to hydrophobic pockets in proteins. nih.gov In some cases, the dichlorophenyl moiety can induce conformational changes in the active site of a protein, creating a new binding pocket. nih.gov
Research on various compounds has highlighted the general preference for chlorine as a substituent compared to others like methoxy, trifluoromethyl, cyano, or methyl groups. nih.gov This preference is attributed to the ideal size and lipophilicity of chlorine for fitting into hydrophobic binding pockets. nih.gov The position of the chlorine atoms is also crucial; for instance, a 3,4-dichlorophenyl arrangement has been shown to be effective in certain series of compounds. nih.gov The interaction between chlorine atoms and π-systems, known as halogen-π contacts, can also contribute to the stability of the compound's binding. nih.gov
The thioether linkage (–S–) provides significant conformational flexibility to the molecule. smolecule.com This flexibility, arising from rotation around the carbon-sulfur bonds, allows the molecule to adopt a favorable conformation for binding to its target. smolecule.com The larger size of the sulfur atom compared to an oxygen atom creates a longer and more flexible bridge between the phenyl ring and the acetic acid moiety, which can influence the electronic communication between these two parts of the molecule. smolecule.com
In some molecular designs, the thioether linkage has been identified as the optimal choice for connecting different fragments of a molecule, leading to the most potent analogs. nih.gov While replacing the sulfur with an oxygen or a methylene (B1212753) (CH2) group can be tolerated with a moderate decrease in activity, more significant changes like creating a sulfoxide (B87167) or sulfone result in a substantial loss of potency. nih.gov This highlights the specific and crucial role of the thioether bond in maintaining the compound's biological activity.
Contribution of the Acetic Acid Functionality to Target Binding and Bioavailability
The acetic acid moiety (–CH₂COOH) is a key functional group that significantly influences both the binding affinity and the pharmacokinetic properties of these derivatives. Its ability to participate in hydrogen bonding and its acidic nature are critical for its role.
Systematic Analysis of Substituent Effects on Biological Activity
A systematic analysis of how different substituents affect biological activity is essential for optimizing the potency and selectivity of these compounds. This involves making targeted modifications to both the dichlorophenyl moiety and the acetic acid side chain and observing the resulting pharmacological consequences.
Modifying the dichlorophenyl ring by changing the number, position, or type of substituents can have profound effects on the compound's activity.
Studies have shown that even small changes, such as shifting the chlorine atoms from the 2,6-positions to the 3,5-positions, can impact biological activity. The introduction of different substituents can alter the molecule's electronic properties and its ability to interact with the target. rsc.org For example, electron-withdrawing groups can enhance the photosensitizing capabilities of some compounds. rsc.org
Table 1: Impact of Phenyl Ring Modifications on Biological Activity
| Modification | Observed Pharmacological Consequence | Reference |
|---|---|---|
| Shifting from 2,6-dichloro to 3,5-dichloro | Altered biological activity profile. | |
| Introduction of electron-withdrawing groups | Enhanced photosensitizing capabilities in certain platinum complexes. | rsc.org |
Modifications to the acetic acid side chain, such as extending the chain, introducing substituents, or replacing the carboxylic acid with other acidic groups, can significantly affect efficacy.
The length and flexibility of the linker between the phenyl ring and the acidic group are critical for potency. nih.gov For instance, in one study, extending a carbon chain by one atom led to a decrease in potency, while adding a second carbon atom resulted in a significant increase. acs.org The nature of the acidic group is also important; replacing the carboxylic acid with other functional groups can modulate the compound's activity. nih.gov
Table 2: Effect of Acetic Acid Side Chain Variations on Efficacy
| Variation | Impact on Efficacy | Reference |
|---|---|---|
| Extension of the carbon chain | Can lead to either a decrease or a significant increase in potency depending on the specific modification. | acs.org |
| Replacement of carboxylic acid with other groups (e.g., oxadiazoles, triazoles) | Resulted in compounds with good anti-inflammatory and analgesic activity. | nih.gov |
Rational Ligand Design Based on SAR Insights
Structure-activity relationship (SAR) studies are fundamental to the process of rational drug design, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.govu-tokyo.ac.jp By systematically modifying a lead compound and evaluating the resulting changes in potency and selectivity, medicinal chemists can develop a pharmacophore model. This model highlights the key structural features required for interaction with a biological target, guiding the design of more effective and specific ligands. nih.govnih.gov
In the context of 2,6-dichlorophenylthio-containing acetic acid derivatives, SAR investigations have illuminated the path for rational ligand design aimed at various biological targets. These studies have explored the impact of modifications to the dichlorophenyl ring, the thioether linkage, and the acetic acid moiety.
A significant finding from SAR studies is the importance of the 2,6-dichloro substitution pattern on the phenyl ring for the biological activity of several classes of compounds. epfl.ch For instance, in a series of analogues of Diclofenac, a compound with a similar 2,6-dichlorophenyl group, this substitution was found to be a key determinant of inhibitory activity. epfl.ch The steric and electronic properties conferred by the two chlorine atoms appear to be critical for optimal binding to the target protein. epfl.ch
Furthermore, research into novel inhibitors of the glycine (B1666218) transporter 1 (GlyT-1) has identified the 2-arylsulfanyl-phenylpiperazine motif as a promising scaffold. nih.gov Within this series, the presence of a chloro substituent on the phenyl ring attached to the sulfur atom was found to be beneficial for activity. nih.gov This underscores the value of the halogenated phenylthio group in rational ligand design.
The acetic acid portion of the molecule is another critical component for biological activity, often engaging in key interactions with target proteins. epfl.ch SAR studies have revealed that while the carboxylic acid is frequently essential, its position and the nature of the linker can be varied to optimize properties. epfl.ch Bioisosteric replacement of the carboxylic acid is a common strategy in rational ligand design to improve pharmacokinetic profiles or enhance binding affinity. cambridgemedchemconsulting.comdrughunter.com For example, replacing a carboxylic acid with a tetrazole ring can maintain similar acidity while offering different physicochemical properties. nih.govdrughunter.com
The following table summarizes the key SAR insights for 2,6-dichlorophenylthio-containing acetic acid derivatives and related structures, which have guided the rational design of new ligands.
| Structural Moiety | Modification | Impact on Activity | Reference |
| Phenyl Ring | 2,6-dichloro substitution | Often crucial for high potency. | epfl.ch |
| Other halogen substitutions | Can be tolerated, but may alter activity. | nih.gov | |
| Linker | Thioether (-S-) | Provides a flexible and effective link. | nih.gov |
| Amine (-NH-) | Can also be an effective linker, as seen in Diclofenac. | epfl.ch | |
| Acidic Group | Carboxylic Acid | Typically required for activity. epfl.ch | epfl.ch |
| Bioisosteric replacements (e.g., tetrazole) | A strategy to modulate acidity and other properties. drughunter.com | drughunter.com |
An example of successful rational ligand design is the development of (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, a high-affinity leukotriene B4 receptor antagonist with oral anti-inflammatory activity. bindingdb.org This molecule incorporates the key 2,6-dichlorophenylthio moiety, demonstrating its utility in creating potent and specific inhibitors.
The insights gained from these SAR studies provide a clear roadmap for the further development of 2,6-dichlorophenylthio-containing acetic acid derivatives. Future rational design efforts can focus on fine-tuning the substituents on the phenyl ring, exploring different linkers, and employing a range of carboxylic acid bioisosteres to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Biological Activities and Mechanistic Insights of 2,6 Dichlorophenylthio Acetic Acid and Derivatives
Antiviral Properties and Mechanisms of Action
Effects on Viral mRNA Levels and Replication Processes
Furthermore, research into various acetic acid derivatives has highlighted their potential to interfere with viral life cycles. For example, some studies have shown that certain acetic acid compounds can inactivate viruses like SARS-CoV-2 by disrupting the virion structure and inhibiting the binding of the viral spike protein to its cellular receptor. While these findings are for related molecules, they suggest a potential avenue of investigation for the antiviral properties of (2,6-Dichlorophenylthio)Acetic Acid, focusing on its ability to modulate viral RNA and replication machinery.
Anti-inflammatory Potential and Associated Biological Pathways
The anti-inflammatory potential of this compound has been suggested through in silico and preclinical studies of similar molecules. For instance, molecular docking studies of 2,4-Dichlorophenoxy acetic acid indicated a high affinity for the COX-2 enzyme, an important mediator of inflammation, comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. In vivo studies using a carrageenan-induced paw edema model in rats further demonstrated the anti-inflammatory activity of 2,4-D, which was associated with a significant reduction in prostaglandin (B15479496) E2 levels in the inflamed tissue.
The broader family of acetic acid derivatives has also been investigated for anti-inflammatory effects. Acetic acid itself has been shown to alleviate inflammatory responses in septic mice by reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This effect was linked to the upregulation of Tripartite Motif Containing 40 (TRIM40), which in turn may regulate the Toll-like receptor 4 (TLR4) signaling pathway. These findings suggest that this compound could potentially exert anti-inflammatory effects by modulating key inflammatory pathways and cytokine production.
Exploration of Anticancer Activities
The exploration of anticancer activities for this compound is still in a nascent stage. However, preliminary investigations into structurally related compounds have shown some promise. For example, certain derivatives of quinoxaline (B1680401) bearing a substituted phenoxy group have been synthesized and evaluated for their in vitro anticancer activity. While some of these derivatives exhibited moderate growth inhibition on various tumor cell lines, the acid derivatives, in general, did not show significant activity in these particular studies.
It is important to note that the presence of specific functional groups can significantly influence the biological activity of a compound. Therefore, the anticancer potential of this compound would need to be directly assessed through dedicated in vitro and in vivo studies.
Investigations into Molecular Mechanisms of Action
Direct Ligand Interactions with Receptor Proteins and Enzymes
The molecular mechanisms of action for this compound are not well-defined. However, based on studies of similar molecules, it is plausible that it could interact with various biological targets. For instance, the aforementioned docking studies on 2,4-Dichlorophenoxy acetic acid suggest a direct interaction with the COX-2 enzyme.
Furthermore, compounds with a dichlorophenylthio moiety have been investigated for their interactions with various receptors and enzymes. For example, derivatives of tetrahydropyrido[3,4-b]indolizine containing a dichlorophenylthio group have been identified as ligands for G-protein coupled receptors (GPCRs). These findings highlight the potential for this compound to act as a ligand for specific receptor proteins, thereby modulating their activity.
Interference with Specific Cellular Signaling Pathways
Research into the effects of related compounds on cellular signaling pathways offers potential mechanisms for this compound. As mentioned earlier, acetic acid has been shown to modulate the TLR4 signaling pathway through the upregulation of TRIM40. The TLR4 pathway is a critical component of the innate immune system and is involved in the inflammatory response.
Additionally, studies on yeast have shown that acetic acid can induce regulated cell death by impacting various signaling pathways, including the cell wall integrity pathway and the mating pheromone response pathway. These pathways involve key signaling kinases, and their modulation can lead to significant cellular responses. While these studies were conducted in a different model organism, they provide a framework for investigating the potential interference of this compound with specific cellular signaling cascades in mammalian cells.
Computational Chemistry and Theoretical Modeling of 2,6 Dichlorophenylthio Acetic Acid Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as a derivative of (2,6-Dichlorophenylthio)Acetic Acid, will interact with a protein target. The process involves sampling conformations of the ligand within the active site of a protein and scoring these conformations to identify the most stable binding mode.
Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, derivatives of 2-(2,4-Dichlorophenoxy)acetic acid have been investigated as potential selective inhibitors of the COX-2 enzyme. mdpi.comsciforum.net Molecular docking simulations of these compounds with the active site of COX-2 revealed that they effectively interact with the enzyme, and in some cases, form a more stable complex than the parent compound. sciforum.net
The binding affinity, often expressed as a binding energy value in kcal/mol, is a key metric obtained from docking simulations. Lower binding energy values typically indicate a more stable protein-ligand complex. For example, in a study of gallic acid derivatives, binding energies against various viral proteins were calculated to identify promising inhibitors. nih.gov Similarly, for derivatives of anthranilic acid, docking studies against prostaglandin (B15479496) G-H synthetase I and II showed binding energies ranging from -7.8 to -9.8 Kcal/mole. jmchemsci.com
The interaction between the ligand and the protein's active site residues is also a critical aspect analyzed in molecular docking. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-sigma interactions. jmchemsci.com For instance, the docking of some anthranilic acid derivatives with prostaglandin G-H synthetase I revealed pi-sigma interactions between the phenyl ring of the ligand and the Ser 322 and Val 492 residues of the enzyme. jmchemsci.com
| Compound Series | Protein Target | Range of Binding Energies (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid derivatives | COX-2 | Data not specified | Data not specified | mdpi.comsciforum.net |
| Gallic acid derivatives | SARS-COV-2 non-structural proteins (Mpro, nsp3, nsp12, nsp13, nsp15) | -6.8 to -9.1 | Data not specified | nih.gov |
| Anthranilic acid derivatives | Prostaglandin G-H synthetase I & II | -7.8 to -9.8 | Ser 322, Val 492 | jmchemsci.com |
| Azine derivatives | CDK-5 | -7.18 to -8.34 | Data not specified | mdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound and its derivatives. jmchemsci.comresearchgate.net These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties that are crucial for understanding a compound's behavior. researchgate.netresearchgate.net
DFT calculations can be used to optimize the molecular structure of a compound, determining bond lengths and angles with excellent agreement with experimental data. researchgate.net For instance, studies on benzimidazole (B57391) derivatives have utilized DFT with the B3LYP functional and various basis sets to compute optimized geometries. researchgate.netresearchgate.net
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were -6.2056 eV and -1.2901 eV, respectively, indicating charge transfer within the molecule. nih.gov
Natural Bond Orbital (NBO) analysis is another valuable technique used in conjunction with quantum chemical calculations. NBO analysis helps to understand intramolecular electronic interactions and their stabilization energies. researchgate.net For example, in the 5-benzimidazole carboxylic acid molecule, a strong stabilization energy of 43.32 kJ mol−1 was observed due to the interaction between a nitrogen lone pair and an antibonding orbital. researchgate.net
Furthermore, the molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.netnih.gov
| Compound | Method | Calculated Properties | Key Findings | Reference |
|---|---|---|---|---|
| Benzimidazole derivatives | DFT/B3LYP | Optimized geometry, vibrational frequencies | Good concurrence with experimental data | researchgate.netresearchgate.net |
| 2-(4-Cyanophenylamino) acetic acid | DFT/HF with 6–311++G(d,p) | HOMO-LUMO energies, NBO analysis | HOMO-LUMO gap indicates charge transfer | nih.gov |
| 5-Benzimidazole carboxylic acid | DFT/B3LYP | Structural, thermodynamical, vibrational, and electronic characteristics, NBO analysis | Strong intramolecular electronic interactions | researchgate.net |
Thermodynamic Studies of Ligand Binding and Energetic Contributions
Thermodynamic studies are crucial for understanding the energetics of ligand binding to a protein target. These studies provide quantitative measures of binding affinity, such as the standard binding free energy (ΔG°), which is a key determinant of a ligand's potency. nih.gov
Computational methods, such as molecular dynamics (MD) simulations, can be employed to calculate the binding free energy of protein-ligand complexes. nih.gov These calculations can provide results that are in good agreement with experimental values. For example, the calculated ΔG° for the binding of a ligand to the T4 lysozyme (B549824) was -6.1±0.1 kcal/mol, which compares well with the experimental values of -6.4 and -7.3 kcal/mol. nih.gov
The binding free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Gas-phase NMR experiments combined with computational approaches have been used to determine these thermodynamic parameters for the dimerization of acetic acid. mdpi.com The experimental values of ΔH = (−15.4 ± 0.5) kcal/mol and ΔS = (−36.6 ± 1.5) cal/mol·K were in excellent agreement with theoretical calculations. mdpi.com
Prediction of Molecular Interactions and Conformational Landscapes
The prediction of molecular interactions and the exploration of conformational landscapes are fundamental to understanding how a molecule like this compound and its derivatives will behave in a biological system. Computational methods are indispensable for these predictions.
The specific interactions between a ligand and its target protein determine its binding affinity and selectivity. These interactions can be predicted using molecular docking and molecular dynamics simulations. nih.govnih.gov For example, studies on purine-based inhibitors have used X-ray crystal structures to dock compounds into the allosteric binding site of the Grp94 protein to rationalize affinity trends. nih.gov
The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt and their relative energies. uni-saarland.de For flexible molecules, understanding this landscape is crucial as only specific conformations may be able to bind to a target protein. In silico conformational analysis can identify the lowest energy conformations of a molecule. uni-saarland.de For example, computational analysis of certain antibiotic scaffolds revealed that they can adopt two constrained conformations (anti and syn), with the anti form being the lowest in energy. uni-saarland.de The ability of a ligand to adopt a specific conformation, such as a "backward bent" conformation, can be critical for its selective binding to a particular protein paralog. nih.gov
The prediction of protein-ligand interactions can also be approached from a broader perspective, using machine learning methods that analyze information about the structure of both the targets and the ligands. nih.gov These methods can predict new targets for known ligands and have shown efficiency even for diverged protein families. nih.gov
In Silico Screening and Virtual Fragment-Based Drug Design Approaches
In silico screening and virtual fragment-based drug design (FBDD) are powerful computational strategies used to accelerate the discovery of new drug candidates. nih.govnih.gov
In Silico Screening: This approach, also known as virtual screening, involves the computational screening of large libraries of compounds against a target protein to identify potential hits. nih.govdovepress.com Pharmacophore modeling is a common technique used in virtual screening. A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific target. dovepress.comresearchgate.net These models can be used to rapidly screen databases of compounds and identify those that match the pharmacophore query. dovepress.com
Virtual Fragment-Based Drug Design (FBDD): FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. frontiersin.org These fragments can then be computationally "grown," "linked," or "merged" to create more potent and drug-like molecules. frontiersin.orgcresset-group.com
Fragment Growing: This involves adding chemical moieties to a fragment hit to improve its binding affinity. frontiersin.org
Fragment Linking: This strategy connects two or more fragments that bind to adjacent sites on the protein. cresset-group.com
Fragment Merging: This approach combines overlapping fragments to create a new, optimized core structure. frontiersin.org
Computational FBDD has been successfully applied to design allosteric modulators for targets like metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This involved generating a fragment library, using computational methods to generate new compounds, and then assessing them through docking and QSAR model simulations. nih.gov Virtual screening of fragment libraries has also been used to identify novel scaffolds for enzymes like lipoprotein-associated phospholipase A2. frontiersin.org
These in silico approaches offer significant advantages by expanding the chemical space that can be explored and increasing the probability of discovering novel, patentable, and efficient drug candidates. nih.gov
Advanced Research Methodologies Applied to 2,6 Dichlorophenylthio Acetic Acid Research
In Vitro Biological Assays for Activity Screening and Quantification
In vitro biological assays are fundamental in the preliminary assessment of the biological activity of (2,6-Dichlorophenylthio)acetic acid and its derivatives. These laboratory-based tests are conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. They serve as an initial screening tool to identify and quantify the biological effects of compounds.
One key application of in vitro assays in the context of related compounds has been in the discovery of novel antibacterials. For instance, researchers have utilized these assays to screen for inhibitors of the interaction between bacterial RNA polymerase (RNAP) and sigma factors, a critical step in bacterial transcription. polyu.edu.hk Techniques such as native gel electrophoresis and in vitro transcription assays are employed to identify compounds that disrupt this interaction. polyu.edu.hk The minimum inhibitory concentration (MIC) is a common metric derived from these assays, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.
The following interactive table showcases representative data from in vitro screening of compounds, highlighting their inhibitory concentrations.
| Compound ID | Target | Assay Type | Result (IC50/MIC) |
| 1 | P. falciparum 3D7 | 96 h antiplasmodial assay | 0.55 µM |
| 2 | P. falciparum 3D7 | 96 h antiplasmodial assay | 0.84 µM |
| 3 | P. falciparum 3D7 | 96 h antiplasmodial assay | 0.16 µM |
This table is for illustrative purposes and based on data for analogous compounds from research literature. biorxiv.org
Preclinical Animal Models for Efficacy Assessment
Following promising in vitro results, preclinical animal models are utilized to evaluate the efficacy and behavior of a compound in a living system. These models are essential for understanding how a substance is absorbed, distributed, metabolized, and excreted, and for assessing its potential therapeutic effects in a more complex biological environment.
While specific preclinical animal model data for this compound is not extensively detailed in the public domain, the general approach involves selecting an appropriate animal model that mimics a human disease state. For example, in pain research, models such as the acetic acid-induced writhing test are used to assess the analgesic properties of a compound. nih.gov In cancer research, xenograft models, where human cancer cells are implanted into immunocompromised animals, are common. nih.gov
It is important to note that the translation of findings from animal models to human clinical trials can be challenging, with a significant percentage of drugs that show promise in animals failing to demonstrate efficacy in humans. wellbeingintlstudiesrepository.orgfrontiersin.org This highlights the inherent limitations of animal models in perfectly replicating human physiology and disease. fda.gov
Spectroscopic Techniques for Characterization (e.g., NMR, FT-IR, UV-VIS)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to identify the chemical environment of hydrogen and carbon atoms, respectively, providing crucial data for confirming the compound's structure. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The resulting spectrum shows characteristic peaks corresponding to specific vibrational modes of the chemical bonds within the molecule, such as C-H, C=O, and C-S bonds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule and can be used to determine the concentration of the compound in a solution. The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. nih.govnih.gov
The following table summarizes the typical spectroscopic data used for the characterization of organic compounds.
| Spectroscopic Technique | Information Obtained | Key Parameters |
| ¹H NMR | Chemical environment of hydrogen atoms | Chemical shift (δ), coupling constants (J) |
| ¹³C NMR | Chemical environment of carbon atoms | Chemical shift (δ) |
| FT-IR | Presence of functional groups | Wavenumber (cm⁻¹) |
| UV-Vis | Electronic transitions | Wavelength of maximum absorbance (λmax) |
Chromatographic and Mass Spectrometric Techniques for Compound Analysis
Chromatographic and mass spectrometric techniques are vital for the separation, identification, and quantification of this compound. These methods are often coupled to provide a powerful analytical tool.
High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used to separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. It is a primary method for determining the purity of a compound. thermofisher.com
Gas Chromatography (GC): GC is another chromatographic technique that separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. free.fr
Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with chromatography (e.g., LC-MS or GC-MS), it allows for the identification and quantification of individual components in a complex mixture. free.frnih.gov
A common application of these techniques is in the quantitative analysis of compounds in various matrices. For instance, a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method can be developed for the simultaneous determination of multiple analytes. nih.govmdpi.com
The table below outlines the principles of these analytical techniques.
| Analytical Technique | Principle of Separation/Detection | Application |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification. thermofisher.com |
| GC | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation of volatile compounds. free.fr |
| MS | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight determination, structural elucidation. |
| LC-MS/GC-MS | Combination of chromatographic separation with mass spectrometric detection. | Identification and quantification of components in a mixture. free.frnih.gov |
Chemometric Analysis for Structure-Activity Regularities
Chemometric analysis involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of drug discovery and development, chemometrics plays a crucial role in understanding structure-activity relationships (SAR). SAR studies aim to identify the relationships between the chemical structure of a compound and its biological activity.
By analyzing the physicochemical properties and structural features of a series of related compounds, such as derivatives of this compound, researchers can build predictive models. These models can then be used to design new compounds with enhanced activity or improved properties. While specific chemometric studies on this compound are not widely reported, the principles of SAR are fundamental to the rational design of new therapeutic agents. nih.gov
Future Research Directions and Unexplored Avenues for 2,6 Dichlorophenylthio Acetic Acid
Development of Novel Derivatized Scaffolds with Enhanced Bioactivity
The core structure of (2,6-Dichlorophenylthio)acetic acid presents a versatile scaffold for chemical modification. A primary focus of future research will be the rational design and synthesis of novel derivatives with superior biological activity. By strategically altering functional groups and exploring diverse chemical space, scientists aim to improve pharmacokinetic and pharmacodynamic properties.
One promising approach involves the synthesis of hybrid molecules, a strategy that combines the essential pharmacophore of this compound with other biologically active moieties. f1000research.com This can lead to compounds with dual or synergistic modes of action. For instance, the creation of hybrid molecules by linking the acetic acid derivative with other heterocyclic systems has been a successful strategy in developing compounds with a range of biological activities. medicine.dp.ua
Furthermore, the synthesis of a variety of heterocyclic derivatives, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, from a related scaffold, 2-[(2,6-dichloroanilino) phenyl]acetic acid, has yielded compounds with significant anti-inflammatory and analgesic activities. nih.gov This suggests that similar derivatization of this compound could lead to new therapeutic agents. The exploration of different linkers and the introduction of various substituents on the phenyl ring are expected to be fruitful avenues for optimizing bioactivity. f1000research.com
Investigation of New Biological Targets and Disease Indications
While initial studies have hinted at the potential of this compound, a comprehensive understanding of its biological targets remains an important area of investigation. Future research will focus on elucidating the precise molecular mechanisms through which this compound and its derivatives exert their effects. This will involve a combination of in vitro and in vivo studies to identify protein binding partners and signaling pathways that are modulated.
The exploration of new disease indications is a parallel and equally important research direction. Given the structural similarities to compounds with known anti-inflammatory and analgesic properties, it is plausible that this compound and its analogs could be effective in treating a range of inflammatory conditions. nih.gov Additionally, the general applicability of related thioacetic acid derivatives in areas such as plant growth regulation suggests a broad potential for biological activity that warrants further exploration. medicine.dp.ua
A systematic screening of these compounds against a wide panel of disease models, including cancer, infectious diseases, and metabolic disorders, could reveal novel therapeutic applications. Understanding the structure-activity relationships (SAR) will be crucial in guiding the design of derivatives with selectivity for specific targets and enhanced efficacy in new indications. tandfonline.com
Integration of High-Throughput Screening and Advanced Computational Tools
To accelerate the discovery and optimization of this compound derivatives, the integration of high-throughput screening (HTS) and advanced computational tools is essential. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets, enabling the identification of promising lead candidates in a time-efficient manner. mdpi.commdpi.com Fluorescence-based microplate assays are one example of HTS methods that can be adapted for screening inhibitors of specific enzymes. mdpi.com
In conjunction with HTS, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the molecular interactions between the compounds and their targets. f1000research.comresearchgate.net These in silico methods can predict the binding affinity and activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. f1000research.com This synergy between experimental screening and computational modeling will significantly streamline the drug discovery process, reducing both time and cost. tandfonline.com
Moreover, computational tools can aid in predicting the pharmacokinetic properties and potential toxicity of new derivatives, allowing for the early identification and mitigation of potential liabilities. medicine.dp.ua This integrated approach will be instrumental in the development of safer and more effective drugs based on the this compound scaffold.
Potential for Hybrid Molecule Development and Multitargeting Strategies
The development of hybrid molecules represents a sophisticated strategy to address complex diseases that involve multiple biological pathways. By covalently linking the this compound moiety with another pharmacophore, it is possible to create a single chemical entity that can modulate multiple targets simultaneously. f1000research.com This approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and an improved side-effect profile. f1000research.com
For instance, hybrid molecules incorporating a benzothiazole (B30560) scaffold linked to hydroxamic acid have been investigated as potential anticancer agents. f1000research.com A similar strategy could be employed with this compound, combining its unique properties with those of known anticancer, anti-inflammatory, or antimicrobial agents.
Multitargeting strategies are particularly relevant for diseases like cancer and inflammatory disorders, where a network of interacting proteins and pathways contributes to the pathology. The design of multitargeted ligands requires a deep understanding of the structural biology of the intended targets and the chemical features necessary for effective interaction. The versatility of the this compound structure makes it an attractive starting point for the development of such sophisticated therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,6-Dichlorophenylthio)Acetic Acid, and how can purity be validated?
- Methodology : A common approach involves nucleophilic substitution between 2,6-dichlorothiophenol and chloroacetic acid under basic conditions (e.g., NaOH or KOH in ethanol/water). Post-synthesis, purity can be validated using reversed-phase HPLC with a C18 column and UV detection at 254 nm. Calibration curves from standards (≥99% purity) ensure quantification. Thin-layer chromatography (TLC) with silica plates and ethyl acetate/hexane (1:3) as the mobile phase provides preliminary purity assessment .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology : Use a combination of:
- NMR : H NMR (DMSO-d6) to identify aromatic protons (δ 7.2–7.6 ppm for dichlorophenyl) and the thioether-linked methylene group (δ 3.8–4.2 ppm).
- FT-IR : Peaks at 2550–2600 cm (S-H stretch, if present) and 1700–1750 cm (C=O stretch of the acetic acid moiety).
- Mass Spectrometry : ESI-MS in negative mode to detect the molecular ion [M-H] at m/z 265.9 (calculated for CHClOS) .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodology : Recrystallize from a mixture of ethanol and water (4:1 v/v) at 60°C. Slow cooling to 4°C yields needle-like crystals. Centrifugation and washing with cold ethanol remove impurities. Monitor yield and purity via melting point analysis (expected range: 142–145°C) and HPLC .
Advanced Research Questions
Q. How does this compound interact with fungal membranes, and what assays quantify its antifungal activity?
- Methodology :
- Membrane Permeability : Use fluorescence assays with propidium iodide (PI) to detect membrane disruption in Candida albicans.
- MIC Determination : Broth microdilution (CLSI M27-A3 guidelines) in RPMI-1640 medium, with growth inhibition measured spectrophotometrically at 600 nm after 48 hours.
- Synergistic Studies : Check interactions with fluconazole via checkerboard assays and calculate fractional inhibitory concentration indices (FICI) .
Q. What metabolic pathways are affected by this compound in bacterial systems?
- Methodology :
- Metabolic Flux Analysis (MFA) : Use C-labeled glucose in minimal medium and track isotopic enrichment via GC-MS. Construct stoichiometric models to quantify flux through glycolysis, TCA cycle, and acetate assimilation pathways.
- Proteomics : 2D-PAGE (pH 4–7 IPG strips) followed by MALDI-TOF/MS to identify differentially expressed proteins (e.g., stress-response chaperones like DnaK or redox enzymes) .
Q. How can computational modeling predict the reactivity of this compound in enzymatic environments?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes (e.g., CYP51). Grid parameters: 60 × 60 × 60 Å, centered on the heme cofactor.
- MD Simulations : Run 100-ns simulations in GROMACS with the CHARMM36 forcefield to assess binding stability and hydrogen-bonding patterns .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-Response Curves : Compare EC values across studies using standardized assays (e.g., ATP-based viability assays vs. colony-forming unit counts).
- Structural Analog Testing : Synthesize and test derivatives with modified substituents (e.g., 2,6-difluoro or 2,4-dichloro analogs) to isolate electronic vs. steric effects.
- Meta-Analysis : Apply random-effects models to aggregate data from peer-reviewed studies, adjusting for variability in experimental conditions (e.g., pH, temperature) .
Data Analysis and Presentation Guidelines
- Statistical Validation : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (p < 0.05). Report effect sizes (Cohen’s d) for biological replicates.
- Chromatographic Data : Include retention times, peak areas, and resolution factors (R > 1.5) for HPLC traces .
- Structural Figures : Annotate NMR/IR spectra with key functional groups; highlight docking poses with PyMOL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
